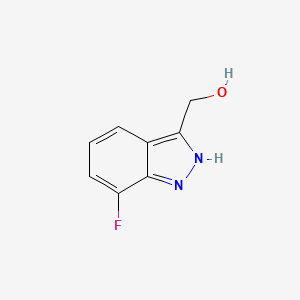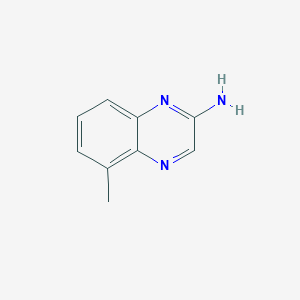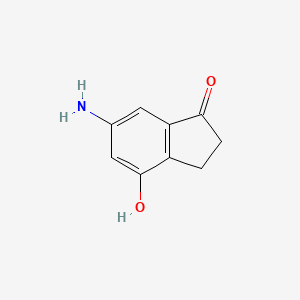![molecular formula C10H13NO B11918469 Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone CAS No. 52838-48-9](/img/structure/B11918469.png)
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone: is a complex organic compound that combines the structural features of aziridine and norbornene. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity, while norbornene is a bicyclic hydrocarbon with a double bond, often used in polymer chemistry. The combination of these two moieties in a single molecule makes this compound an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone typically involves the reaction of norbornene derivatives with aziridine. One common method is the cycloaddition reaction between norbornene and aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Oxaziridines and other nitrogen heterocycles.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines and alcohols.
Aplicaciones Científicas De Investigación
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of pharmaceuticals.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can interact with various molecular targets, including nucleophiles and electrophiles. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides: These compounds share the norbornene structure and exhibit similar reactivity in chemical reactions.
Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Another norbornene derivative used in various chemical applications.
Uniqueness
Aziridin-1-yl(bicyclo[2.2.1]hept-5-en-2-yl)methanone is unique due to the presence of both aziridine and norbornene moieties in a single molecule. This combination imparts distinct reactivity and versatility, making it valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
52838-48-9 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
aziridin-1-yl(2-bicyclo[2.2.1]hept-5-enyl)methanone |
InChI |
InChI=1S/C10H13NO/c12-10(11-3-4-11)9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2 |
Clave InChI |
QVRCVETWJHOPOD-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)C2CC3CC2C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)
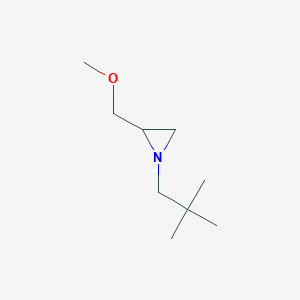

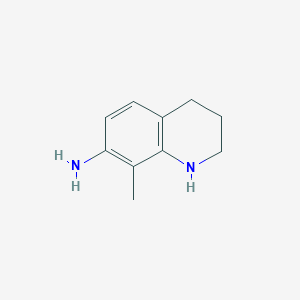
![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)
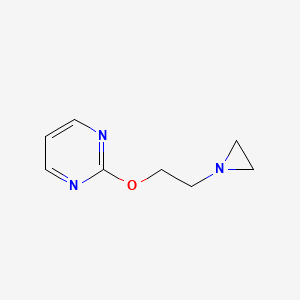

![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)


